6-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a methyl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multistep process. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of greener solvents and reagents is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
6-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C18H15N3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-methyl-N-phenyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H15N3S/c1-13-9-10-16-20-17(15-8-5-11-22-15)18(21(16)12-13)19-14-6-3-2-4-7-14/h2-12,19H,1H3 |
InChI Key |
AWPSHFGNNNKPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3)C4=CC=CS4)C=C1 |
Origin of Product |
United States |
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